REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:9][CH:8]2[CH:4]([CH2:5][N:6](C(OCC)=O)[CH2:7]2)[NH:3]1>Cl>[CH3:1][CH:2]1[CH2:9][CH:8]2[CH:4]([CH2:5][NH:6][CH2:7]2)[NH:3]1
|
Name
|
ethyl 3-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
CC1NC2CN(CC2C1)C(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted ten times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts are dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Name
|
|
Type
|
|
Smiles
|
CC1NC2CNCC2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |